1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid
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Overview
Description
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used in similar applications.
Uniqueness: 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and carboxylic acid groups contribute to its versatility in various reactions and applications .
Properties
CAS No. |
90145-38-3 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |
InChI Key |
BTONEZRMSCZUDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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